molecular formula C25H20N4O2S B2831093 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 946275-63-4

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B2831093
CAS No.: 946275-63-4
M. Wt: 440.52
InChI Key: UFRHPGPSHZLJEU-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a complex organic compound that features a unique combination of indole, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the 1H-indole-3-carbaldehyde, which is then reacted with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization with thiourea to yield the triazole ring. The final step involves the reaction of this intermediate with 1-phenylethanone under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups.

    Reduction: Reduction reactions can occur at the triazole ring, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce various reduced forms of the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.

Medicine

In medicine, 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is being investigated for its potential therapeutic effects. It may be useful in the treatment of diseases such as cancer, due to its ability to inhibit specific cellular pathways.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
  • 2-((5-(1H-indol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Uniqueness

Compared to similar compounds, 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is unique due to the presence of the methoxy group on the phenyl ring. This functional group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-31-19-13-11-18(12-14-19)29-24(21-15-26-22-10-6-5-9-20(21)22)27-28-25(29)32-16-23(30)17-7-3-2-4-8-17/h2-15,26H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRHPGPSHZLJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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